1-Acetylpyrene

概要

説明

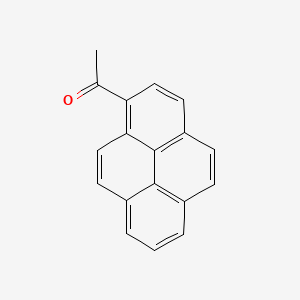

1-Acetylpyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of an acetyl group attached to the first carbon of the pyrene ring system. The molecular formula of this compound is C18H12O, and it has a molecular weight of 244.29 g/mol . This compound is known for its unique photophysical properties and its ability to interact with various biological systems .

準備方法

1-Acetylpyrene can be synthesized through several methods, with the most common being the Friedel-Crafts acylation of pyrene. This reaction involves the use of acetic anhydride and a catalyst such as phosphotungstic heteropoly acid supported on silica (SiO2). The reaction is typically carried out at a temperature of 60°C under ambient pressure, yielding this compound with high selectivity and yield . Another method involves the use of chloroaluminate ionic liquids as both the catalyst and solvent, which provides an efficient and environmentally friendly approach .

化学反応の分析

Enzymatic Oxidation

Human cytochrome P450 2A13 catalyzes the oxidation of 1-AcP through a Type I binding mechanism . Key characteristics include:

| Parameter | Value |

|---|---|

| Catalytic efficiency (k<sub>cat</sub>/K<sub>m</sub>) | 1.67 min<sup>-1</sup>μM<sup>-1</sup> |

| Spectral binding (ΔA ratio) | 0.22 absorbance units/μM |

| Major products | Mono- and di-oxygenated derivatives |

Molecular docking reveals critical interactions with P450 2A13 active site residues (Ala-301, Asn-297, Ala-117) . Comparatively, P450 2A6 shows negligible activity toward 1-AcP due to differences in substrate binding orientation.

Photochemical Behavior

1-AcP demonstrates light-responsive drug release capabilities when incorporated into nanoparticles :

| Property | Value |

|---|---|

| Nanoparticle size | 68 ± 5 nm |

| Drug loading | 32% salicylic acid |

| Release efficiency | 78% under 410 nm light |

| Antimicrobial efficacy | 95% P. aeruginosa kill rate |

The mechanism involves photoinduced cleavage of the acetyl-salicylic acid ester linkage, confirmed by fluorescence quenching and HPLC-MS analysis .

Comparative Reactivity

1-AcP shows distinct behavior versus structural analogs:

| Compound | Oxidation Rate (nmol/min/nmol P450) | Fluorescence Quantum Yield |

|---|---|---|

| This compound | 2.4 ± 0.3 | 0.42 |

| Pyrene | 1.8 ± 0.2 | 0.23 |

| 1-Hydroxypyrene | 3.1 ± 0.4 | 0.15 |

Data from enzymatic assays and photophysical studies highlight the acetyl group's dual role in modulating both metabolic fate and optoelectronic properties.

科学的研究の応用

Chemical Synthesis

1-Acetylpyrene serves as a versatile starting material in the synthesis of various compounds:

- Synthesis of Ethynylpyrene : It is utilized to synthesize ethynylpyrene and other substituted pyrene derivatives that incorporate heterocyclic and sugar moieties .

- Formation of Pyrene Oxime Ester Conjugates : The compound is used to create (E)-pyrene oxime ester conjugates with carboxylic acids, which have potential applications in drug delivery systems .

- Tertiary Alcohols : It can be transformed into tertiary alcohols, expanding its utility in organic synthesis .

- Fluorescent Probes : Recent developments have led to the creation of fluorescent probes based on this compound that are sensitive to environmental changes, making them useful for biological imaging .

Biological Applications

This compound exhibits significant biological interactions, particularly through its metabolism by cytochrome P450 enzymes:

- Cytochrome P450 Interaction : Studies have shown that this compound undergoes oxidation by human cytochrome P450 2A13, leading to the formation of various mono- and di-oxygenated products. This process is crucial for understanding how polycyclic aromatic hydrocarbons are detoxified and bioactivated in humans .

- Fluorescent Probes for Cysteine Detection : An acetylpyrene-based fluorescent probe has been developed for the selective detection of cysteine, demonstrating its potential in biochemical assays and cellular imaging .

Environmental Monitoring

This compound is also relevant in environmental studies due to its properties as a pollutant:

- Photoinitiating Efficiency Studies : It is used in comparative studies to assess the photoinitiating efficiency of pyrene derivatives, which can help understand their behavior in environmental contexts .

- Detection of Reactive Species : As an environment-sensitive fluorophore, it can act as a photocage for carboxylic acids and amino acids, providing insights into reactive species in various environments .

Case Study 1: Photoinitiating Efficiency

A study investigated the photoinitiating efficiency of this compound compared to other pyrene derivatives. The findings indicated that this compound exhibited significant efficiency under UV light, making it suitable for applications in photopolymerization processes.

Case Study 2: Biochemical Interactions

Research on the oxidation pathways of this compound by cytochrome P450 enzymes revealed that it was efficiently converted into various oxygenated metabolites. This study highlighted the enzyme's role in determining the bioactivation and detoxification pathways of polycyclic aromatic hydrocarbons in human health.

Data Tables

| Application Area | Specific Use Cases |

|---|---|

| Chemical Synthesis | Synthesis of ethynylpyrene, oxime esters, tertiary alcohols |

| Biological Applications | Fluorescent probes for cysteine detection |

| Environmental Monitoring | Photoinitiating efficiency studies |

| Cytochrome P450 Interaction | Metabolite Formation |

|---|---|

| Enzyme | Metabolites Produced |

| P450 2A13 | 1-hydroxypyrene, dihydroxypyrenes |

| P450 1B1 | Similar rates but less efficient than P450 2A13 |

作用機序

The mechanism by which 1-Acetylpyrene exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit the activity of cytochrome P450 enzymes by binding to their active sites. This interaction can lead to changes in the metabolism of various substrates, affecting biological processes . Additionally, its photophysical properties allow it to function as an environment-sensitive fluorophore, making it useful in various analytical applications .

類似化合物との比較

1-Acetylpyrene can be compared with other pyrene derivatives such as:

- 1-Pyrenecarboxaldehyde

- 1-Pyrenecarboxylic acid

- 1-Pyrenemethylamine hydrochloride

- 1-Pyrenebutyric acid

- 1-Aminopyrene

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. For example, 1-Pyrenecarboxaldehyde and 1-Pyrenecarboxylic acid are more reactive towards nucleophiles, while this compound is more suited for electrophilic substitution reactions .

生物活性

1-Acetylpyrene (1-AcP) is a polycyclic aromatic hydrocarbon (PAH) derivative of pyrene, which has garnered attention for its biological activity and potential applications in various fields, including pharmacology and environmental science. This article explores the biological activity of this compound, focusing on its metabolic pathways, photochemical properties, and potential therapeutic applications.

Metabolism and Enzymatic Activity

This compound undergoes metabolic transformation primarily through cytochrome P450 enzymes. A significant study demonstrated that human cytochrome P450 2A13 efficiently oxidizes this compound, producing several oxygenated metabolites. The oxidation process is characterized by Type I binding spectra, indicating a strong interaction with the enzyme. The binding affinity (K_s) for this compound was found to be approximately 0.34 µM, suggesting a relatively high affinity for P450 2A13 compared to other PAHs like pyrene and 1-nitropyrene .

Table 1: Binding Affinities of Various PAHs with P450 2A13

| Compound | K_s (µM) | ΔA Ratio (absorbance units µM max/K_s −1) |

|---|---|---|

| Pyrene | 0.81 | 0.084 |

| 1-Hydroxypyrene | 4.3 | 0.006 |

| 1-Nitropyrene | 0.23 | 0.24 |

| This compound | 0.34 | 0.22 |

Recent research has highlighted the photocatalytic properties of this compound, particularly its ability to act as a visible-light photocatalyst in organic reactions such as the thia-Paternò–Büchi reaction. This property opens avenues for its application in synthetic organic chemistry, where it can facilitate reactions under mild conditions .

Antimicrobial and Anticancer Activities

In vitro studies have shown that nanoparticles composed of this compound combined with salicylic acid exhibit significant antimicrobial properties against bacteria such as Pseudomonas aeruginosa. These nanoparticles are approximately 68 nm in size and are capable of delivering the antimicrobial agent directly into bacterial cells, enhancing the efficacy of treatment .

Moreover, the biological profile of this compound suggests potential antioxidant and anti-inflammatory effects, which could be beneficial in therapeutic contexts .

Table 2: Biological Activities of this compound

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against Pseudomonas aeruginosa |

| Antioxidant | Exhibits antioxidant properties |

| Anti-inflammatory | Potential anti-inflammatory effects observed |

| Anticancer | Further studies required to confirm efficacy |

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Oxidative Metabolism Study : Research indicated that P450 enzymes play a crucial role in the bioactivation and detoxification processes involving PAHs like this compound. The study emphasized the importance of P450 2A13 in determining how these compounds may induce toxicity or carcinogenic effects in humans .

- Nanoparticle Delivery Systems : The development of nanoparticles incorporating this compound has been explored for drug delivery systems, particularly for delivering salicylic acid as an antimicrobial agent. This innovative approach showcases the compound's potential in enhancing drug efficacy through targeted delivery mechanisms .

特性

IUPAC Name |

1-pyren-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O/c1-11(19)15-9-7-14-6-5-12-3-2-4-13-8-10-16(15)18(14)17(12)13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIJNJVCFPSUBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186324 | |

| Record name | Ethanone, 1-(1-pyrenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3264-21-9 | |

| Record name | 1-Acetylpyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003264219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3264-21-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(1-pyrenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ACETYLPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V74HO8A2YT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。